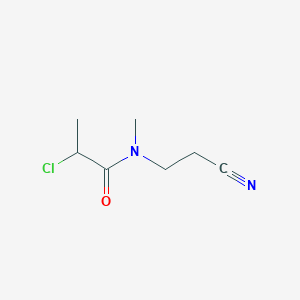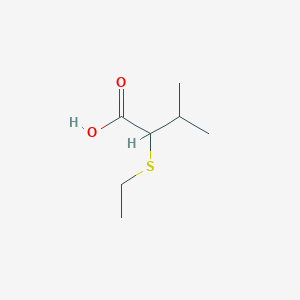
N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide
説明
The compound “3-Amino-4-fluorophenylboronic acid” is a laboratory chemical . It’s used in various chemical reactions and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula for a related compound “N-(3-amino-4-fluorophenyl)benzenesulfonamide” is C12H11FN2O2S .Chemical Reactions Analysis
In the synthesis of “N-(3-Amino-4-methylphenyl)benzamide”, the two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .Physical And Chemical Properties Analysis
The related compound “3-Amino-4-fluorophenylboronic acid” has a molecular weight of 154.94 .科学的研究の応用
GABA Receptor Antagonism
N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide derivatives have been studied for their potential as GABAB receptor antagonists. The synthesis of 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides, including compounds with similar structures to the subject compound, has shown specific antagonistic properties towards GABA at the GABAB receptor (Hughes & Prager, 1997).
Antitumor Activity
Compounds from sulfonamide-focused libraries have been evaluated for their antitumor properties. Studies have found certain sulfonamides to act as potent cell cycle inhibitors, demonstrating potential in clinical trials for cancer treatment (Owa et al., 2002).
Tubulin Polymerization Inhibition
Sulfonamide drugs, including N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide, have been identified to inhibit tubulin polymerization, making them candidates for clinical development as antimitotic agents. Their binding to the colchicine site of tubulin and impact on cell cycle regulation has been a focus of research (Banerjee et al., 2005).
Microbial Degradation of Sulfonamides
Research into the microbial degradation of sulfonamides, including similar compounds, has revealed unique pathways. This involves ipso-hydroxylation and fragmentation, leading to the breakdown of sulfonamides in environmental settings (Ricken et al., 2013).
Asymmetric Catalysis
Studies on N-sulfonylated β-amino alcohols, related to N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide, have explored their role in asymmetric catalysis, particularly in reactions like diethylzinc additions to aldehydes. These studies contribute to the development of chiral synthesis methods (Wu & Gau, 2003).
Drug Metabolism and Biocatalysis
The compound's derivatives have been studied in the context of drug metabolism, specifically in the preparation of mammalian metabolites using microbial systems. This research is crucial in understanding the metabolic pathways and potential therapeutic applications (Zmijewski et al., 2006).
Safety And Hazards
特性
IUPAC Name |
N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O3S/c10-8-3-2-7(6-9(8)11)12-16(14,15)5-1-4-13/h2-3,6,12-13H,1,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQSLFFTQUWEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)CCCO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301195209 | |
| Record name | N-(3-Amino-4-fluorophenyl)-3-hydroxy-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide | |
CAS RN |
1193389-91-1 | |
| Record name | N-(3-Amino-4-fluorophenyl)-3-hydroxy-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Amino-4-fluorophenyl)-3-hydroxy-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(Prop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B1420138.png)

![N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1420140.png)
